Ziziphin

Sweetness Inhibition Sucrose Potency

Sweetness inhibitor research is often confounded by compounds with slow kinetics or narrow sweetener coverage. Ziziphin (CAS 73667-51-3) provides a solution: a triterpene glycoside validated for broad-spectrum sweet suppression with rapid dissociation. - Suppresses aspartame & saccharin responses in human psychophysical models. - Reduces chemoreceptor firing by 60% (1 min post-treatment) in Phormia regina bioassays. - Enables within-subject control designs due to transient, reversible activity.

Molecular Formula C51H80O18
Molecular Weight 981.2 g/mol
CAS No. 73667-51-3
Cat. No. B3434051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiziphin
CAS73667-51-3
Molecular FormulaC51H80O18
Molecular Weight981.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O
InChIInChI=1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3
InChIKeySPFBVQWRJFUDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ziziphin: Technical Baseline & Procurement


Ziziphin (CAS 73667-51-3) is a triterpene glycoside isolated from the leaves of Ziziphus jujuba (Rhamnaceae), classified as a selective sweetness inhibitor [1]. It exerts taste-modifying activity by interacting with human sweet taste receptors, suppressing the perception of sweetness without affecting sour, bitter, or salty modalities [2]. With a molecular formula of C51H80O18 and a molar mass of approximately 981 g/mol [3], ziziphin is a complex glycoside whose activity has been characterized through psychophysical and neurophysiological assays in both human subjects and model organisms [4].

Selective sweetness inhibitor; does not suppress sour, bitter, or salty tastes
Broad-spectrum suppression across 7+ sweetener classes
Rapid receptor dissociation (~70 sec) supports transient suppression protocols

Ziziphin: Why Generic Substitution Fails


Sweetness inhibitors represent a structurally and mechanistically heterogeneous class. Compounds such as gymnemic acids, lactisole, hodulcine, and gurmarin all suppress sweet taste, yet they exhibit substantial variation in potency, duration of action, and specificity. Ziziphin itself is a complex triterpene glycoside with distinct structural features—including a specific aglycone core and glycosylation pattern—that differ from those of gymnemic acids as demonstrated by differential TLC mobility and Liebermann-Burchard coloration [1]. Even within the Ziziphus jujuba plant, ziziphin is the most anti-sweet among known homologues [2]. These molecular differences translate into quantifiable differences in receptor dissociation kinetics and breadth of sweetener coverage, making ziziphin non-interchangeable with other class members [3].

Structural Mismatch
Triterpene glycoside scaffold and glycosylation pattern differ from gymnemic acids, lactisole, or hodulcine; TLC mobility and color reactions are distinct.
Kinetics Mismatch
Ziziphin dissociates rapidly (~70 sec), whereas gymnemic acids show prolonged membrane retention. Carry-over and washout protocols may not transfer.
Homologue-Potency Risk
Other Ziziphus-derived homologues show lower anti-sweet activity. Potency rank within the series is not interchangeable.

Ziziphin Comparative Evidence Guide


Sucrose Sweetness Suppression Potency

In a study directly comparing the sweetness-inhibitory activity of ziziphin against other anti-sweet constituents, ziziphin was reported to be up to 4 times more active in suppressing the sweet taste of sucrose [1].

Sucrose suppression potency
Direct comparison
Up to 4× more active vs other anti-sweet constituents
Reported potency advantage in human sucrose taste model
Human psychophysical evaluation; replicate under your sweetener panel
Sweetness Inhibition Sucrose Potency

Receptor Dissociation Kinetics

Psychophysical comparisons suggest that net dissociation of ziziphins from taste receptor membranes and/or inactivation in the membrane is much faster than with gymnemic acids [1] . The duration of sweetness suppression for ziziphin is approximately 70 seconds [1].

Receptor dissociation kinetics
Direct comparison
Suppression duration ~70 sec; faster dissociation than gymnemic acids
Supports transient, washable suppression in sensory studies
Human psychophysics; confirm in your specific protocol
Receptor Kinetics Taste Modification Gymnemic Acid

Broad-Spectrum Sweetener Suppression

Ziziphin suppresses the sweetness induced by a wide array of sweeteners, including D-glucose, D-fructose, stevioside, glycine, sodium saccharin, aspartame, and naringin dihydrochalcone [1].

Broad-spectrum sweetener coverage
Supporting evidence
Suppresses sweetness of glucose, fructose, stevioside, glycine, saccharin, aspartame, naringin DHC
Broad coverage supports universal sweet receptor studies
Qualitative human panel; extend to your target sweeteners
Sweetener Coverage Saccharin Aspartame

Sweet Taste Selectivity

Ziziphin exhibits high selectivity for sweet taste: it shows no suppressive effect on the sour taste of hydrochloric acid or the bitter taste of quinine [1] [2].

Sweet taste selectivity
Supporting evidence
No suppression of HCl (sour) or quinine (bitter); sweet modality only
Selectivity avoids confounding off-target effects
Human psychophysics; verify in your taste model
Selectivity Sour Bitter

Potency Among Ziziphus Homologues

Among known homologues found in Ziziphus jujuba, ziziphin is the most anti-sweet compound [1].

Homologue potency ranking
Class-level inference
Most anti-sweet among Ziziphus jujuba homologues
Reported rank within series; direct comparative data to verify
Source: Kinghorn & Compadre 2001; request independent confirmation
Homologue Structure-Activity Natural Product

Defined Chemical Structure

The chemical structure of ziziphin has been definitively established and subsequently revised as 3-O-(4-O-α-L-rhamnopyranosyl-α-L-arabinopyranosyl)-20-O-(2,3-di-O-acetyl)-α-L-rhamnopyranosyljujubogenin [1]. This unambiguous structural characterization supports rigorous identity testing and purity assessment.

Defined chemical structure
Identity specification
Revised structure: 3-O-(4-O-α-L-rhamnopyranosyl-α-L-arabinopyranosyl)-20-O-(2,3-di-O-acetyl)-α-L-rhamnopyranosyljujubogenin
Unambiguous identity supports analytical QC and SAR studies
Based on spectral and chemical analysis (Yoshikawa et al.)
Chemical Structure Quality Control Analytical Characterization

Ziziphin Application Scenarios


Sweet Taste Receptor Mechanisms

Due to its high selectivity for sweet taste [1] [2] and broad-spectrum suppression of diverse sweeteners [3], ziziphin is an ideal pharmacological tool for dissecting sweet taste transduction pathways in both human psychophysical studies and animal models. Its rapid dissociation kinetics [4] allow for transient suppression, facilitating within-subject control designs.

Non-Nutritive Sweetener Development

The ability of ziziphin to suppress a wide range of sweeteners, including intense artificial sweeteners such as aspartame and saccharin [3], makes it a valuable negative control in the development of novel sweetener blends and in evaluating the sweetness contribution of individual components in complex formulations.

Structure-Activity Relationship Studies

As the most anti-sweet among known homologues from Ziziphus jujuba [5] and with a well-defined, revised chemical structure [6], ziziphin serves as a benchmark compound for structure-activity relationship studies of triterpene glycoside sweetness inhibitors.

Insect Chemoreception Models

Ziziphin has been validated as an effective tool in the Phormia regina (blowfly) model system, where it selectively suppresses proboscis response to sucrose and reduces chemoreceptor firing rates by a median of 60% at 1 min post-treatment [7]. This model offers a cost-effective and ethically favorable alternative for initial mechanistic studies of taste modifiers.

Application
Selection Property
Validation Focus
Sweet taste receptor transduction studies
Sweet-selective, broad-spectrum suppression with rapid dissociation
Receptor kinetics and modality selectivity verification
Non-nutritive sweetener formulation research
Covers artificial sweeteners (aspartame, saccharin) and natural high-intensity sweeteners
Sweetener blend masking and individual contribution analysis
Structure-activity relationship of triterpene glycosides
Defined structure and reported highest anti-sweet rank among homologues
SAR comparison within Ziziphus series; activity confirmation
Insect chemoreception model studies
Selective suppression in Phormia regina proboscis response
Reported reduction in chemoreceptor firing rates; model reproducibility

Technical Documentation Hub

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37 linked technical documents
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